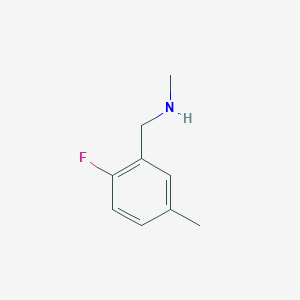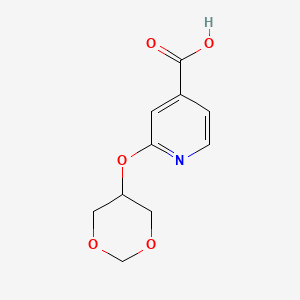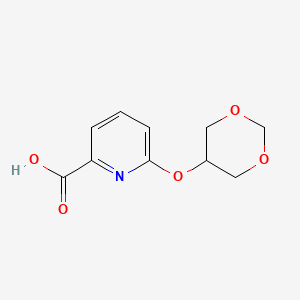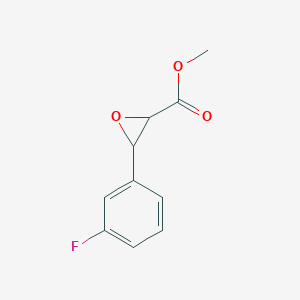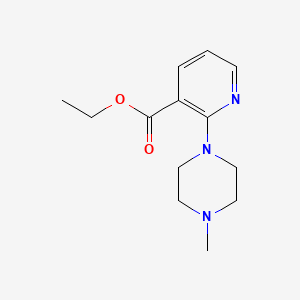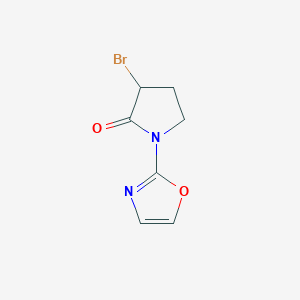![molecular formula C11H11BrN2 B1394147 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine CAS No. 1196037-58-7](/img/structure/B1394147.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Br-THCPI and its derivatives involves the use of anilines and 3-chlorocyclopentaene. This leads to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives display unique NMR spectrum characteristics.Molecular Structure Analysis
The molecular structure of 7-Br-THCPI is composed of a cyclopenta[b]indol-2-amine core with a bromine substituent attached to the nitrogen atom. The molecular weight is 236.11 .Chemical Reactions Analysis
The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound.Physical And Chemical Properties Analysis
7-Br-THCPI is a solid compound . Its molecular weight is 236.11 , and its SMILES string is BrC1=CC=C2C(C(CCC3)=C3N2)=C1 .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine and its derivatives are utilized in the synthesis of various chemical compounds. The chemical derivatives have been synthesized from anilines and 3-chlorocyclopentaene, leading to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives displayed unique NMR spectrum characteristics, with N-acetyl-7-nitro-1,3a,4,8b-tetrahydrocyclopenta[b]indoles showing no signal doubling typical of other 7-substituted derivatives, indicating their chemical uniqueness and potential for further applications in research and industry (Skladchikov, Fatykhov, & Gataullin, 2014).
Chemical Reaction Pathways and Mechanisms
The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound. This process is significant in organic synthesis for the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation. Such insights are invaluable in the field of organic chemistry, offering pathways to synthesize a broad range of complex molecules (Strada, Fredditori, Zanoni, & Protti, 2019).
Advanced Organic Synthesis
The compound has been instrumental in advancing organic synthesis techniques. For instance, a novel Fischer pseudo-benzylic decarboxylation approach was developed to access the 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl system. This approach demonstrated that substituents at the 3- and 7-positions can serve as synthetic handles for further functionalization, showcasing the compound's versatility in organic synthesis and its potential as a building block for more complex chemical structures (Montalban et al., 2015).
Complex Molecular Structure Formation
The compound is also a key player in the formation of complex molecular structures. For instance, regioselective C(sp2)-H dual functionalization of indoles has been developed to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. Such advancements highlight the compound's role in facilitating complex molecular transformations and its potential in synthesizing novel molecules with specific functional groups (Moriyama, Ishida, & Togo, 2015).
Safety And Hazards
When handling 7-Br-THCPI, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGBQRFXMHIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676455 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
CAS RN |
1196037-58-7 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



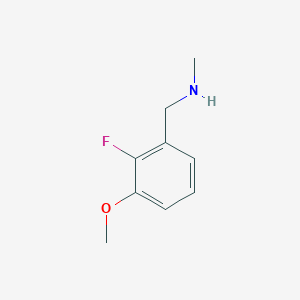
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
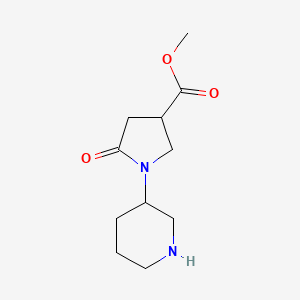
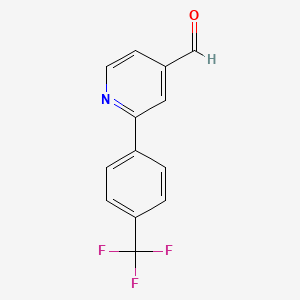
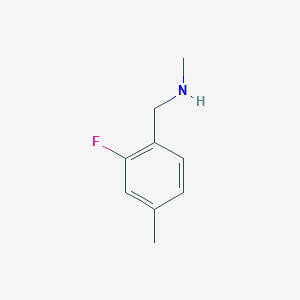
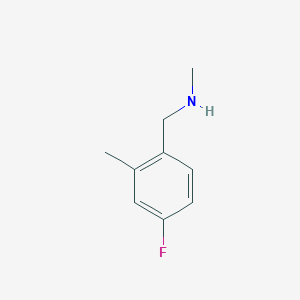
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
